Aminopeptidase M Resistance: Isoserine vs. Serine N-Terminal Substitution Confers Proteolytic Stability
Substituting isoserine for serine at the N-terminus of the thrombin receptor-activating peptide SFLLRN abolishes susceptibility to aminopeptidase M (APM)-mediated cleavage and inactivation, while the serine-containing parent peptide is rapidly degraded. In a direct head-to-head biochemical comparison, the isoserine-substituted peptide (iso-S)FLLRN retained 15–20% platelet aggregation potency relative to SFLLRN but gained complete resistance to APM-induced inactivation, in contrast to SFLLRN which was fully inactivated under identical conditions [1]. Additionally, the isoserine peptide demonstrated significantly greater stability in human plasma and serum, making it suitable for experiments requiring sustained peptide exposure in biological matrices .
| Evidence Dimension | Resistance to aminopeptidase M degradation and potency retention |
|---|---|
| Target Compound Data | (iso-S)FLLRN (isoserine-substituted): 15–20% platelet aggregation potency vs. parent; resistant to APM cleavage; stable in plasma/serum |
| Comparator Or Baseline | SFLLRN (serine-containing parent): 100% reference potency; rapidly degraded by APM; unstable in plasma/serum |
| Quantified Difference | Target compound peptide retains 15–20% potency but gains complete APM resistance vs. parent peptide (full APM susceptibility). D-serine analog showed <1% potency with only partial plasma stability. |
| Conditions | Human platelet aggregation assay; aminopeptidase M enzymatic digestion; human plasma and serum stability testing (Coller et al., J. Biol. Chem. 1993) |
Why This Matters
For researchers designing bioactive peptides intended for use in aminopeptidase-rich biological environments (plasma, serum, cell-surface assays), the isoserine scaffold provides a quantifiable proteolytic stability advantage that the standard serine backbone cannot offer, directly impacting experimental reproducibility and pharmacological half-life.
- [1] Coller, B.S., Springer, K.T., Scudder, L.E., Kutok, J.L., Ceruso, M., and Prestwich, G.D. Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactivation. J. Biol. Chem., 1993, 268(28), 20741-20743. View Source
